molecular formula C10H9BrO2 B110647 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 97901-15-0

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B110647
CAS RN: 97901-15-0
M. Wt: 241.08 g/mol
InChI Key: OMJPTHPPEYUYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound with the molecular weight of 241.08 . It is also known by its IUPAC name, 5-bromo-2-indanecarboxylic acid . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is 1S/C10H9BrO2/c11-9-2-1-6-3-8 (10 (12)13)4-7 (6)5-9/h1-2,5,8H,3-4H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 241.08 .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound is used as a reactant in the synthesis of various bioactive molecules. For instance, it has been involved in the discovery of indole inhibitors of MMP-13 , which are significant in the treatment of arthritic diseases . These inhibitors can potentially regulate the activity of matrix metalloproteinases (MMPs), which play a crucial role in the breakdown of extracellular matrix components during arthritis.

Development of Indoleamine 2,3-Dioxygenase Inhibitors

Researchers have utilized 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid in the synthesis of indolyl ethanones , which act as inhibitors of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that modulates immune responses and is a target for cancer immunotherapy because it assists in immune escape of tumors.

Factor Xa Inhibitor Synthesis

The compound has been used to prepare cis-Diaminocyclohexane derivatives for use as factor Xa inhibitors . Factor Xa is an essential enzyme in the coagulation cascade, and its inhibitors are sought after for preventing thrombosis without causing bleeding complications.

Safety And Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJPTHPPEYUYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Synthesis routes and methods

Procedure details

Use of 5-bromo-indan-1-one (Intermediate NINETEEN-1) in a reaction with NaH and dimethylcarbonate (refer to procedures in Method EIGHTEEN) produced 5-bromo-1-oxo-indan-2-carboxylic acid methyl ester (Intermediate NINETEEN-2). A solution of 5-bromo-1-oxo-indan-2-carboxylic acid methyl ester (4.75 g, 17.7 mmol) in TFA (80 mL) at 0° C. was treated with triethylsilane (TES) (17.0 mL, 6.0 eq) and stirred for 18 h. After evaporation of the solvent, the residue was diluted with Et2O and washed with H2O (5×100 mL), sat. NaHCO3 (3×50 mL), brine (1×75 mL) and dried over MgSO4 to give crude 5-bromo-indan-2-carboxylic acid methyl ester (Intermediate NINETEEN-3). A solution of 5-bromo-indan-2-carboxylic acid methyl ester (Intermediate NINETEEN-3) in AcOH containing 20% HCl was stirred overnight. After evaporation of the solvent, the residue was dissolved in 1N NaOH. The resulting mixture was washed with Et2O (3×75 mL) after which it was acidified with HCl (aq). The solution was extracted with CH2Cl2 (3×150 mL) and the combined organic extracts was washed with H2O (3×100 mL), brine (1×75 mL), dried over MgSO4 and concentrated to give crude 5-bromo-indan-2-carboxylic acid. Use of 5-bromo-indan-2-carboxylic acid in Method EIGHTEEN produced 4-(5-bromo-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 148).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.